molecular formula C6H5NO8S2 B14134637 5-Nitro-1,3-benzenedisulfonic acid CAS No. 6864-21-7

5-Nitro-1,3-benzenedisulfonic acid

Cat. No.: B14134637
CAS No.: 6864-21-7
M. Wt: 283.2 g/mol
InChI Key: LHZKQXPKZXTJIR-UHFFFAOYSA-N
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Description

5-Nitro-1,3-benzenedisulfonic acid is an organic compound with the molecular formula C6H4N2O7S2 It is characterized by the presence of a nitro group (-NO2) and two sulfonic acid groups (-SO3H) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-benzenedisulfonic acid typically involves the nitration of 1,3-benzenedisulfonic acid. The reaction is carried out by treating 1,3-benzenedisulfonic acid with a nitrating mixture, usually composed of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-benzenedisulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Reduction: 5-Amino-1,3-benzenedisulfonic acid.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

5-Nitro-1,3-benzenedisulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-benzenedisulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous environments, facilitating its interactions with various targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5-nitro-1,3-benzenedisulfonic acid
  • 4-Hydroxy-5-nitro-1,3-benzenedisulfonic acid, dipotassium salt

Uniqueness

5-Nitro-1,3-benzenedisulfonic acid is unique due to the specific positioning of the nitro and sulfonic acid groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

6864-21-7

Molecular Formula

C6H5NO8S2

Molecular Weight

283.2 g/mol

IUPAC Name

5-nitrobenzene-1,3-disulfonic acid

InChI

InChI=1S/C6H5NO8S2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15)

InChI Key

LHZKQXPKZXTJIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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